molecular formula C6H11N3O2 B055707 2-(2-Oxopyrrolidin-1-yl)acetohydrazide CAS No. 59776-89-5

2-(2-Oxopyrrolidin-1-yl)acetohydrazide

Cat. No.: B055707
CAS No.: 59776-89-5
M. Wt: 157.17 g/mol
InChI Key: JCCPDFVXLPOKHI-UHFFFAOYSA-N
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Description

2-(2-Oxopyrrolidin-1-yl)acetohydrazide (CAS 59776-89-5) is a high-purity hydrazide derivative featuring a pyrrolidinone ring, making it a structural analog of the well-known nootropic drug piracetam. This compound serves as a versatile and valuable synthetic intermediate for researchers, particularly in medicinal chemistry, due to its reactive hydrazide functional group which is amenable to further functionalization. Key Research Applications & Value: Versatile Synthetic Scaffold: The compound is primarily used as a key precursor for the synthesis of diverse heterocyclic systems, including azoles, diazoles, and hydrazone derivatives. These syntheses are typically achieved via condensation reactions with various aldehydes, ketones, and other carbonyl compounds. Antimicrobial Research: Derivatives synthesized from this pyrrolidinone-acetohydrazide scaffold have demonstrated significant promise in antimicrobial research. Studies on similar structures show potent in vitro activity against a range of clinically relevant Gram-positive and Gram-negative pathogens, with some derivatives exhibiting efficacy greater than standard antibiotics like ampicillin. CNS Disorder Research: As a structural analog of piracetam, this core building block is of interest for developing novel compounds with potential applications in the study of central nervous system (CNS) disorders, cognitive function, and neuropharmacology. Mechanism of Action Insight: While the mechanism of action of the parent hydrazide is not fully defined, its biological activity is attributed to the entire molecular framework. The 2-pyrrolidinone moiety is a recognized pharmacophore in many bioactive compounds. The hydrazide group allows for the generation of derivatives that can interact with multiple enzymatic targets. Research on related compounds suggests potential activity through the modulation of neurotransmitter systems or enzyme inhibition pathways. Attention: This product is For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-8-5(10)4-9-3-1-2-6(9)11/h1-4,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCPDFVXLPOKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208512
Record name Piracetam hydrazide
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59776-89-5
Record name Piracetam hydrazide
Source ChemIDplus
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Record name Piracetam hydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-oxopyrrolidin-1-yl)acetohydrazide
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Preparation Methods

Nucleophilic Substitution for Intermediate Ester Formation

The synthesis begins with the N-alkylation of 2-pyrrolidone using ethyl chloroacetate. In a representative procedure, 2-pyrrolidone (1.0 mmol) is dissolved in acetone (50 mL) with potassium carbonate (1.5 mmol) and a catalytic amount of potassium iodide (0.1 mmol). Ethyl chloroacetate (1.2 mmol) is added dropwise, and the mixture is stirred at 60°C for 3 hours. This step selectively alkylates the nitrogen atom of the pyrrolidone ring, yielding ethyl 2-(2-oxopyrrolidin-1-yl)acetate (2 ) with a reported yield of 90–93%. The reaction’s efficiency stems from the polar aprotic solvent (acetone), which stabilizes the transition state, and the use of KI to enhance reactivity via the “Finkelstein effect.”

Table 1: Reaction Conditions for Intermediate Ester Synthesis

ParameterSpecification
Reactants2-Pyrrolidone, ethyl chloroacetate
BaseK₂CO₃
CatalystKI
SolventAcetone
Temperature60°C
Reaction Time3 hours
Yield90–93%

Hydrazinolysis to Acetohydrazide

The intermediate ester (2 ) undergoes hydrazinolysis to form the target acetohydrazide. Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (0.5 mmol) is dissolved in ethanol (10 mL), and hydrazine hydrate (80%, 0.12 mL) is added dropwise at 25°C. The mixture is stirred until completion (monitored via TLC), yielding a white precipitate identified as this compound (3 ) with a yield of 85–88%. Ethanol serves as an ideal solvent due to its ability to dissolve both the ester and hydrazine while facilitating precipitate formation upon product generation.

Table 2: Hydrazinolysis Optimization Parameters

ParameterSpecification
Ester Concentration0.5 mmol in 10 mL ethanol
Hydrazine Hydrate1.2 equivalents
Temperature25°C (room temperature)
Reaction Time4–6 hours
Yield85–88%

Mechanistic Insights and Side Reactions

Alkylation Mechanism

The N-alkylation proceeds via an SN₂ mechanism, where the deprotonated nitrogen of 2-pyrrolidone attacks the electrophilic carbon of ethyl chloroacetate. Potassium carbonate acts as a base, removing the acidic proton from the lactam nitrogen, while KI enhances the leaving group’s departure (Cl⁻). Competing O-alkylation is negligible due to the higher nucleophilicity of the nitrogen in the pyrrolidone ring.

Hydrazinolysis Pathway

Hydrazine hydrate cleaves the ester’s carbonyl group through nucleophilic acyl substitution. The hydrazine’s lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol and generate the acetohydrazide. Excess hydrazine ensures complete conversion, though prolonged reaction times may lead to hydrazone formation if aldehydes are present.

Purification and Characterization

Recrystallization and Chromatography

Crude this compound is purified via recrystallization from ethanol or column chromatography (MeOH:DCM, 1:14). Recrystallization yields a purity of >95%, while chromatography resolves any residual byproducts, such as unreacted ester or hydrazine derivatives.

Spectroscopic Confirmation

  • IR Spectroscopy : A strong absorption at 1664 cm⁻¹ corresponds to the carbonyl (C=O) of the hydrazide. The N-H stretch appears as a broad peak near 3283 cm⁻¹.

  • ¹H NMR : Key signals include a singlet at δ 4.4–5.3 ppm (methylene protons, N-CH₂-CO) and a multiplet at δ 1.8–2.5 ppm (pyrrolidone ring protons).

  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) aligns with the calculated molecular weight (C₆H₁₀N₃O₂: 156.08 g/mol).

Comparative Analysis of Methodologies

Solvent Impact on Yield

Ethanol outperforms DMF and THF in hydrazinolysis due to its balanced polarity, which solubilizes reactants without hindering precipitation. Reactions in DMF require longer times (8–10 hours) and yield only 70–75%.

Catalytic Additives

The absence of KI in the alkylation step reduces yields to 60–65%, underscoring its role in facilitating chloride displacement. Similarly, omitting acetic acid in condensation steps prolongs reaction times by 2–3 hours.

Challenges and Mitigation Strategies

Byproduct Formation

Hydrazone derivatives may form if aldehydes contaminate the reaction (e.g., from solvent degradation). Storage of hydrazine hydrate under nitrogen and use of freshly distilled ethanol mitigate this issue.

Scale-Up Limitations

Exothermic reactions during alkylation necessitate controlled addition of ethyl chloroacetate in industrial settings. Pilot studies recommend incremental dosing (0.1 mL/min) to maintain temperatures below 65°C .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopyrrolidin-1-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrazine Hydrate: Used in the initial synthesis of the compound.

    Phenylhydrazine: Another reagent used in the synthesis process.

    Aromatic Aldehydes, Acetone, and Acetophenone: Used in condensation reactions to form derivatives.

Major Products Formed

Mechanism of Action

The exact mechanism of action of 2-(2-Oxopyrrolidin-1-yl)acetohydrazide is not well-documented. its structural analogs, such as piracetam, are known to modulate neurotransmitter systems and enhance cognitive functions. The compound likely interacts with molecular targets in the brain, influencing pathways involved in memory and learning .

Comparison with Similar Compounds

Table 1: Structural Features of Acetohydrazide Derivatives

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
2-(2-Oxopyrrolidin-1-yl)acetohydrazide Pyrrolidinone-acetohydrazide 2-Oxopyrrolidine Neuroprotective (piracetam analog)
Benzimidazole-acetohydrazide (25g, 25j) Benzimidazole-acetohydrazide Phenoxymethyl group at benzimidazole Anticonvulsant (superior to phenytoin)
Compound 24d (Antimicrobial) Benzimidazole-pyrrolidinone hybrid 3-Chlorobenzylidene Antibacterial (MIC: 256–257°C MP)
N’-(4-nitrobenzylidene)acetohydrazide Benzimidazole-pyrrolidinone hybrid 4-Nitrobenzylidene Antibacterial (MIC: 213–214°C MP)
Ethyl-thio benzimidazolyl (228) Benzimidazole-thioacetohydrazide Ethylthio, 2,4-dihydroxybenzylidene α-Glucosidase inhibition (IC50: 6.10 µM)
Quinoline-azetidinone Mannich base Quinoline-azetidinone hybrid Piperidine/morpholine Mannich base Antibacterial/antifungal

Key Observations :

  • Substituents like chlorobenzylidene (24d) or nitro groups (24b) improve antimicrobial activity due to electron-withdrawing effects, whereas hydroxyl groups (228) enhance enzyme inhibition .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Reference
This compound N/A 1693, 1610 Pyrrolidinone CH (3.0–4.4), NH (11.8–12.0)
24d (Antimicrobial) 256–257 1693, 1610 Aromatic H (7.20–8.00), N=CH (8.06–8.30)
24b (4-Nitro derivative) 213–214 1694, 1610 Aromatic H (7.09–8.46), NO₂ signals
228 (α-Glucosidase) N/A N/A Ethylthio (δ 1.3–1.5), benzylidene H

Key Observations :

  • Melting points correlate with substituent polarity; nitro groups (24b) reduce MP compared to chloro derivatives (24d) .
  • IR spectra consistently show C=O stretches near 1690–1610 cm⁻¹, confirming hydrazide and pyrrolidinone carbonyl groups .

Pharmacological Activity

Key Observations :

  • Benzimidazole derivatives (25g, 25j) outperform standard anticonvulsants, likely due to enhanced GABA receptor affinity .
  • The pyrrolidinone core lacks direct kinase inhibition (contrast with benzimidazole derivatives in ), suggesting structural specificity for CNS targets .
  • Antimicrobial potency in 24d and 24e correlates with halogenated substituents, which disrupt bacterial membranes .

Biological Activity

2-(2-Oxopyrrolidin-1-yl)acetohydrazide, also known by its CAS number 59776-89-5, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N4O2C_6H_{10}N_4O_2, with a molecular weight of approximately 158.17 g/mol. The compound features a hydrazide functional group, which is known for its reactivity and ability to form various derivatives that may enhance biological activity.

PropertyValue
Molecular Formula C₆H₁₀N₄O₂
Molecular Weight 158.17 g/mol
CAS Number 59776-89-5

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of hydrazide derivatives, including this compound. Research indicates that such compounds can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

  • Cytotoxicity Studies : Several derivatives of acetohydrazides have shown significant cytotoxicity against human cancer cell lines such as colon cancer (SW620) and prostate cancer (PC-3). For instance, compounds structurally related to 2-(2-Oxopyrrolidin-1-yl)acetohydrazide exhibited IC50 values comparable to established anticancer agents like PAC-1 .
  • Mechanism of Action : The mechanism often involves the activation of caspases, which are crucial for the execution phase of apoptosis. The presence of a hydrazone moiety in these compounds has been shown to enhance their interaction with caspase enzymes, leading to increased apoptotic activity .

Antimicrobial Activity

Hydrazide derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on its efficacy is limited.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized a series of hydrazide derivatives and tested their effects on U937 human lymphoma cells. The study focused on evaluating the impact on cell cycle distribution and apoptosis induction:

  • Methodology : Cells were treated with varying concentrations (5 µM to 50 µM) of the compounds for 24 hours. Flow cytometry was used to analyze cell cycle phases and apoptosis markers.
  • Findings : Notably, compounds similar to 2-(2-Oxopyrrolidin-1-yl)acetohydrazide led to significant accumulation of cells in the S phase and increased late-stage apoptosis markers compared to controls .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted on a library of hydrazide-based compounds, including derivatives of this compound:

  • Objective : To identify structural features that enhance anticancer activity.
  • Results : Modifications at the hydrazone moiety significantly affected potency against cancer cell lines, indicating that small changes in structure can lead to substantial variations in biological activity .

Q & A

Q. Discrepancies in reported melting points across studies: How to validate?

  • Resolution :
  • Compare DSC (Differential Scanning Calorimetry) data from multiple labs.
  • Confirm crystallinity via X-ray diffraction; polymorphic forms may explain variations (e.g., hydrate vs. anhydrous forms) .

Q. Conflicting biological activity in neuroprotective assays: What variables contribute?

  • Factors :
  • Differences in cell lines (e.g., SH-SY5Y vs. PC12 cells) and assay endpoints (e.g., mitochondrial viability vs. ROS reduction).
  • Solubility issues in aqueous media; use DMSO concentrations ≤0.1% to avoid cytotoxicity .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., humidity, stirring rate) meticulously, as minor variations impact yields .
  • Toxicity Screening : Prioritize Ames tests for mutagenicity and zebrafish models for acute toxicity before in vivo studies .

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